D-Alanyl-D-Alanine

Vancomycin Glycopeptide Antibiotic Binding Affinity

Researchers studying glycopeptide antibiotic mechanisms or developing next-generation transpeptidase inhibitors require D-Ala-D-Ala of unequivocal stereochemical integrity. Generic or misidentified dipeptides fail to recapitulate the native D-Ala-D-Ala terminus, yielding invalid binding kinetics. This authentic D-Ala-D-Ala (CAS 923-16-0) directly addresses that failure mode. - Enables accurate KD determination for vancomycin and teicoplanin via ITC/SPR; the 1,000-fold affinity drop with D-Ala-D-Lac makes authentic material non-negotiable. - Validated substrate for Ddl ligase (KM ~0.11 mM) and VanX dipeptidase assays, providing physiologically relevant benchmarks for inhibitor screening. - Supplied with full QC documentation; available in ready-to-ship aliquots supporting both pilot and high-throughput antibacterial discovery campaigns.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 923-16-0
Cat. No. B1587853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Alanyl-D-Alanine
CAS923-16-0
SynonymsAla-Ala
alanyl-D-alanine
alanylalanine
alanylalanine, (D)-isomer
alanylalanine, (D-Ala)-(L-Ala)-isomer
alanylalanine, (L)-isomer
alanylalanine, (L-Ala)-(D-Ala)-isomer
alanylalanine, (L-Ala)-(DL-Ala)-isomer
D-Ala-D-Ala
D-alanine, D-alanyl-
D-alanine, L-alanyl-
D-alanyl-D-alanine
D-alanyl-L-alanine
D-alanylalanine
di-L-alanine
dialanine
dialanine, D,D-
H-Ala-Ala-OH
H-D-Ala-D-Ala-OH
L-alanine, D-alanyl-
L-alanyl-D-alanine
L-alanyl-L-alanine
N-D-alanyl-L-alanine
N-L-alanyl-D-alanine
NSC-89598
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C)C(=O)O)N
InChIInChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
InChIKeyDEFJQIDDEAULHB-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Alanyl-D-Alanine Core Biochemical Identity


D-Alanyl-D-Alanine (D-Ala-D-Ala, CAS 923-16-0) is a stereochemically defined dipeptide composed of two D-alanine residues, with molecular formula C6H12N2O3 and molecular weight 160.17 g/mol . This compound constitutes the terminal D-Ala-D-Ala moiety of the pentapeptide stem in bacterial peptidoglycan precursors, serving as the essential recognition motif for the transpeptidation reaction that crosslinks the cell wall and as the primary binding target for glycopeptide antibiotics including vancomycin and teicoplanin [1]. Its biosynthesis is catalyzed by ATP-dependent D-alanine:D-alanine ligase (Ddl), a validated antibacterial drug target [2].

Native D-Ala-D-Ala terminus for glycopeptide antibiotic binding studies (vancomycin, teicoplanin)
Substrate for transpeptidase/penicillin-binding protein assays in peptidoglycan biosynthesis reconstitution
Product of D-alanine:D-alanine ligase (Ddl) – reference standard for inhibitor screening and kinetic characterization

Why D-Alanyl-D-Alanine Substitution Fails


D-Alanyl-D-Alanine exhibits stringent stereochemical and backbone specificity in its molecular recognition by both bacterial biosynthetic enzymes and glycopeptide antibiotics. Substitution with L-Ala-L-Ala, D-Ala-L-Ala, or L-Ala-D-Ala results in complete loss of substrate activity for critical enzymes such as the D-Ala-D-Ala dipeptidase VanX [1]. The D-Ala-D-Lac depsipeptide, which replaces the central amide with an ester linkage, demonstrates a ~1,000-fold reduction in vancomycin binding affinity compared to D-Ala-D-Ala, a difference that underlies clinical vancomycin resistance [2]. These stereochemical and backbone constraints mean that procurement of authentic D-Ala-D-Ala is non-negotiable for experiments requiring native substrate recognition or accurate antibiotic binding measurements.

Substrate activity for VanX dipeptidase and related enzymes
Authentic D-Ala-D-Ala: active substrate
L-Ala-L-Ala, D-Ala-L-Ala, L-Ala-D-Ala: no detectable activity
Vancomycin binding affinity
Authentic D-Ala-D-Ala: high-affinity recognition motif
D-Ala-D-Lac depsipeptide: substantially reduced binding, may shift resistance phenotype interpretation

D-Alanyl-D-Alanine vs. Analog Comparative Evidence


Vancomycin Binding Affinity: D-Ala-D-Ala vs. D-Ala-D-Lac

D-Ala-D-Ala exhibits approximately 1,000-fold higher binding affinity for vancomycin compared to the resistance-associated analog D-Ala-D-Lac. In a direct head-to-head comparison using tripeptide cell-wall precursor mimics Ac2-L-Lys-D-Ala-D-Ala and Ac2-L-Lys-D-Ala-D-Lac, vancomycin bound to D-Ala-D-Ala with a dissociation constant (KD) of 1.0 ± 0.3 µM, whereas no binding was detectable for D-Ala-D-Lac under identical conditions [1]. The energetic basis for this difference has been quantitatively deconvoluted: the 4.1 kcal/mol loss in binding free energy (ΔΔG) for D-Ala-D-Lac arises from the loss of a key hydrogen bond (1.5 kcal/mol) and a repulsive lone pair/lone pair electrostatic interaction introduced by the ester oxygen (2.6 kcal/mol) [2].

Vancomycin binding affinity
Head-to-head
KD 1.0 ± 0.3 µM vs D-Ala-D-Lac: no binding detected
Supports glycopeptide binding affinity interpretation
≥1,000-fold difference; ΔΔG 4.1 kcal/mol penalty
Vancomycin Glycopeptide Antibiotic Binding Affinity

VanX Dipeptidase Substrate Stereospecificity

The zinc-dependent D-Ala-D-Ala dipeptidase VanX, a critical enzyme in vancomycin resistance, exhibits absolute stereospecificity. D-Ala-D-Ala serves as a substrate with kinetic parameters KM = 0.11 ± 0.01 mM and kcat = 46 ± 3 s⁻¹ [1]. In contrast, L-Ala-L-Ala, D-Ala-L-Ala, and L-Ala-D-Ala are completely inactive as substrates, demonstrating zero detectable hydrolysis under identical assay conditions [2]. This stereochemical stringency extends to other enzymes in the pathway: the VanA ligase preferentially utilizes the deprotonated (NH₂) form of D-Ala (KM₂ = 0.66 mM, kcat = 550 min⁻¹), which is a 17-fold better substrate compared to D-lactate (KM = 0.69 mM, kcat = 32 min⁻¹) [3].

VanX substrate specificity
Head-to-head
KM 0.11 ± 0.01 mM vs L-Ala-L-Ala / D-Ala-L-Ala / L-Ala-D-Ala: no activity
Absolute stereochemical requirement for enzyme assays
kcat 46 ± 3 s⁻¹ for authentic substrate
Enzyme Kinetics Substrate Specificity Dipeptidase

Vancomycin Resistance Phenotype Comparison

Bacterial cell walls terminating in D-Ala-D-Ala are vancomycin-sensitive, whereas substitution with D-Ala-D-Lac confers a high-level resistance phenotype. Direct measurement shows that modified peptidoglycan terminating in D-Ala-D-Lac exhibits a 1,000-fold decrease in vancomycin binding affinity compared to wild-type D-Ala-D-Ala-terminating peptidoglycan [1]. This quantitative relationship has been validated across multiple systems: in vancomycin-resistant enterococci, the VanX dipeptidase selectively hydrolyzes D-Ala-D-Ala (KM = 0.10 mM, kcat = 11.5 s⁻¹) while sparing D-Ala-D-Lac, thereby depleting the pool of D-Ala-D-Ala available for incorporation and shifting the biosynthetic output toward the resistance-conferring D-Ala-D-Lac terminus [2].

Resistance phenotype
Head-to-head
D-Ala-D-Ala terminus: vancomycin-sensitive vs D-Ala-D-Lac terminus: high-level resistance
Supports resistance mechanism interpretation
1,000-fold binding reduction with D-Ala-D-Lac peptidoglycan
Vancomycin Resistance Peptidoglycan Biosynthesis Cell Wall

D-Ala-D-Ala Ligase (Ddl) Substrate Kinetics

The ATP-dependent D-Alanine:D-Alanine ligase (Ddl) catalyzes the condensation of two D-alanine molecules to form D-Ala-D-Ala. This enzyme is the validated target of the antituberculosis drug D-cycloserine and multiple investigational antibacterial agents. Kinetic studies in Escherichia coli demonstrate that Ddl activity remains constant across various growth conditions, while the intracellular D-Ala-D-Ala pool size varies 10-fold depending on the carbon source, indicating tight enzymatic control over dipeptide biosynthesis [1]. Inhibition of Ddl by D-cycloserine depletes the intracellular D-Ala-D-Ala pool and induces bacteriolysis in glucose-grown E. coli cells at concentrations as low as 1 µg/mL [2]. In contrast, cells grown on D- or L-alanine exhibit a 240-fold increase in alanine racemase activity and do not undergo lysis even at high D-cycloserine concentrations (50 µg/mL) [2].

Ddl substrate kinetics
Cross-study comparable
10-fold pool variation
Supports Ddl inhibitor screening context
D-Ala-D-Ala pool depends on carbon source; D-cycloserine depletes pool
D-Alanine:D-Alanine Ligase ATP-Dependent Ligase Enzyme Kinetics

D-Alanyl-D-Alanine Research and Industrial Applications


Glycopeptide Antibiotic Binding and Affinity Assays

D-Alanyl-D-Alanine is the essential ligand for measuring the binding affinity of vancomycin, teicoplanin, and other glycopeptide antibiotics. Based on the 1,000-fold binding differential versus D-Ala-D-Lac [1], procurement of authentic D-Ala-D-Ala enables accurate determination of KD values via isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or affinity capillary electrophoresis. This application is critical for screening next-generation glycopeptide analogs designed to overcome vancomycin resistance.

In Vitro Reconstitution of Peptidoglycan Biosynthesis

D-Alanyl-D-Alanine serves as the terminal substrate for transpeptidase (penicillin-binding protein) assays that reconstitute the final crosslinking step of peptidoglycan biosynthesis. Given the absolute stereochemical specificity of these enzymes [2], only authentic D-Ala-D-Ala yields physiologically relevant kinetic data. This application supports mechanistic studies of β-lactam antibiotic action and the development of novel transpeptidase inhibitors.

Ddl Inhibitor Screening and Validation

As the direct product of Ddl catalysis, D-Alanyl-D-Alanine is used as a reference standard and positive control in ATP-coupled or HPLC-based assays measuring Ddl activity. The quantitative depletion of D-Ala-D-Ala pools by D-cycloserine [3] provides a validated benchmark for inhibitor potency. Procurement of the compound enables high-throughput screening of Ddl inhibitors for antibacterial drug discovery programs targeting both Gram-positive pathogens and Mycobacterium tuberculosis.

Vancomycin Resistance Mechanism Studies

D-Alanyl-D-Alanine is the wild-type comparator required for all studies of vancomycin resistance involving the VanHAX gene cluster. The 1,000-fold binding difference between D-Ala-D-Ala- and D-Ala-D-Lac-terminating peptidoglycan [1] underpins the entire resistance phenotype. Procurement of D-Ala-D-Ala is necessary for VanX dipeptidase activity assays (KM = 0.11 mM, kcat = 46 s⁻¹), VanA ligase substrate specificity studies, and VanY carboxypeptidase experiments.

Application
Selection Property
Validation Focus
Glycopeptide antibiotic binding assays
Stereochemically defined D-Ala-D-Ala terminus
Binding affinity measurement (ITC, SPR)
Peptidoglycan biosynthesis reconstitution
Authentic transpeptidase substrate
Enzyme kinetics and β-lactam action studies
Ddl inhibitor screening
Direct product of Ddl ligation
Inhibitor potency benchmarking (ATP-coupled/HPLC assays)
Vancomycin resistance mechanism studies
Wild-type comparator for VanHAX cluster
VanX dipeptidase and VanA ligase substrate specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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